Methyl 2-[(3-iodobenzoyl)oxy]benzoate
Description
Methyl 2-[(3-iodobenzoyl)oxy]benzoate is a benzoate ester derivative characterized by a 3-iodobenzoyloxy substituent at the 2-position of the methyl benzoate backbone. This compound’s synthesis typically involves esterification or acyl transfer reactions, as inferred from analogous procedures in the literature . Its structural complexity and iodine substitution make it a candidate for studies in catalysis, medicinal chemistry, or materials science.
Properties
Molecular Formula |
C15H11IO4 |
|---|---|
Molecular Weight |
382.15 g/mol |
IUPAC Name |
methyl 2-(3-iodobenzoyl)oxybenzoate |
InChI |
InChI=1S/C15H11IO4/c1-19-15(18)12-7-2-3-8-13(12)20-14(17)10-5-4-6-11(16)9-10/h2-9H,1H3 |
InChI Key |
GINXBFPVWXMGCQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
Several methyl benzoate derivatives with halogen substitutions exhibit structural similarities but differ in electronic and functional properties:
Key Insights :
- The 3-iodobenzoyl group may improve stability in radical reactions compared to fluorine, as iodine’s larger atomic radius facilitates bond homolysis .
Functional Group Variations
Compounds with modified ester or acyl groups highlight the impact of substituents on reactivity and synthesis:
- Synthesized via PE/EtOAc chromatography (52% yield), contrasting with the target compound’s likely milder esterification conditions .
- Methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate (21): Phosphoryloxy and imidazole groups enhance hydrogen-bonding capacity, making it suitable for enzyme-mimetic studies. Synthesis involves phosphorylation, a more complex step than iodobenzoylation .
Key Insights :
- Nitrooxy and phosphoryloxy groups increase synthetic complexity and reactivity compared to the iodobenzoyl group, which balances stability and moderate reactivity .
Agrochemically Relevant Derivatives
Methyl benzoates with triazine or sulfonylurea groups demonstrate structural divergence but shared ester functionality:
| Compound Name | Functional Group | Application | Reference |
|---|---|---|---|
| Metsulfuron-methyl ester | Triazinyl-sulfonylurea | Herbicide | |
| Haloxyfop-methyl ester | Pyridinyloxy-phenoxypropanoate | Herbicide (ACCase inhibitor) |
Key Insights :
- The target compound lacks the triazine or sulfonylurea moieties critical for herbicidal activity, suggesting divergent applications. However, its iodine substituent could be explored in pesticidal lead optimization for halogen-specific interactions .
Physicochemical and Spectroscopic Comparisons
Limited data from and allow partial comparisons:
| Property | This compound (Inferred) | { [7-(Nitrooxy)heptanoyl]oxy}methyl 2-(acetyloxy)benzoate (30) | Methyl 2-((4-fluorobenzyl)oxy)benzoate |
|---|---|---|---|
| Molecular Weight | ~370 g/mol (estimated) | 384 g/mol | ~260 g/mol (estimated) |
| Key Spectral Features | C=O (ester) ~1700 cm⁻¹; Iodine (NMR deshielding) | MS: m/z 384 (M+1)+; Nitrooxy IR ~1650 cm⁻¹ | Fluorine (19F NMR) |
| Solubility | Low (nonpolar solvents) | Moderate (PE/EtOAc) | Moderate (polar aprotic solvents) |
Key Insights :
Preparation Methods
Esterification of 2-Hydroxybenzoic Acid with 3-Iodobenzoyl Chloride
The most direct route involves the reaction of methyl salicylate (methyl 2-hydroxybenzoate) with 3-iodobenzoyl chloride under basic conditions. This method leverages nucleophilic acyl substitution, where the phenolic oxygen of methyl salicylate attacks the electrophilic carbonyl carbon of 3-iodobenzoyl chloride.
-
Reagents :
-
Methyl salicylate (1.0 equiv)
-
3-Iodobenzoyl chloride (1.2 equiv)
-
Pyridine (2.0 equiv, as base and solvent)
-
Dichloromethane (DCM) as solvent
-
-
Conditions :
-
Stir at 0–5°C for 1 hour, then warm to room temperature for 12 hours.
-
Quench with ice-cold water, extract with DCM, and dry over anhydrous Na₂SO₄.
-
-
Yield : ~85–90% after column chromatography (hexane/ethyl acetate = 4:1).
Key Considerations :
-
Excess 3-iodobenzoyl chloride ensures complete conversion.
-
Pyridine neutralizes HCl generated during the reaction, preventing side reactions.
Two-Step Synthesis via Diazotization and Substitution
A less common but industrially scalable method involves the diazotization of methyl anthranilate followed by iodination (adapted from):
Step 1: Diazotization of Methyl Anthranilate
-
Reagents :
-
Methyl anthranilate (1.0 equiv)
-
NaNO₂ (1.1 equiv)
-
H₂SO₄ (98.3%, catalytic)
-
-
Conditions :
-
React at 0–5°C for 2 hours.
-
Centrifuge to isolate the diazonium salt.
-
Step 2: Iodination with Potassium Iodide
-
Reagents :
-
Diazonium salt (1.0 equiv)
-
KI (1.5 equiv)
-
-
Conditions :
-
Stir at 50°C for 4 hours.
-
Wash with 10% Na₂SO₃ to remove excess iodine.
-
Overall Yield : ~70–75% after recrystallization (ethanol/water).
Alternative Route via Friedel-Crafts Acylation
For cases where 3-iodobenzoyl chloride is unavailable, a Friedel-Crafts acylation can be employed (inspired by):
Procedure :
-
Reagents :
-
Methyl salicylate (1.0 equiv)
-
3-Iodobenzoic acid (1.1 equiv)
-
AlCl₃ (1.5 equiv, Lewis acid)
-
Acetic anhydride (solvent)
-
-
Conditions :
-
Heat at 80°C for 6 hours.
-
Hydrolyze with dilute HCl and extract with ethyl acetate.
-
Yield : ~65–70% after vacuum distillation.
Limitations :
-
Requires strict anhydrous conditions.
-
Competing side reactions (e.g., over-acylation) may reduce yield.
Optimization and Side Reactions
Common Side Reactions
-
Hydrolysis of 3-Iodobenzoyl Chloride : Moisture leads to hydrolysis to 3-iodobenzoic acid, reducing yield. Use of molecular sieves or anhydrous solvents mitigates this.
-
Self-Condensation : Methyl salicylate may undergo dimerization under acidic conditions.
Purification Strategies
-
Column Chromatography : Effective for small-scale synthesis (purity >98%).
-
Recrystallization : Preferred for industrial-scale production using ethanol/water mixtures.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Esterification (Section 1.1) | 85–90% | High | Moderate | Moderate |
| Diazotization (Section 1.2) | 70–75% | Medium | High | Low (bulk KI) |
| Friedel-Crafts (Section 1.3) | 65–70% | Medium | Low | High (AlCl₃) |
Industrial Applications and Patents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
